Acetamide-13C2

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO/c1-2(3)4/h1H3,(H2,3,4)/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFVBJFMPXGRIB-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

61.053 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600726-26-9 | |

| Record name | Ethanamide-13C2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Acetamide-¹³C₂: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Acetamide-¹³C₂, a stable isotope-labeled analog of acetamide. This document details its chemical structure, properties, synthesis, and key applications in research and development, with a focus on its utility in mass spectrometry and nuclear magnetic resonance spectroscopy.

Introduction to Acetamide-¹³C₂

Acetamide-¹³C₂ is a form of acetamide in which the two carbon atoms have been replaced with the stable isotope carbon-13 (¹³C). This isotopic labeling makes it a valuable tool in a variety of scientific applications, particularly as an internal standard for quantitative mass spectrometry and as a tracer in metabolic research.[1][2] Its chemical behavior is nearly identical to that of unlabeled acetamide, allowing it to be used as a reliable surrogate in biological and chemical systems.[3]

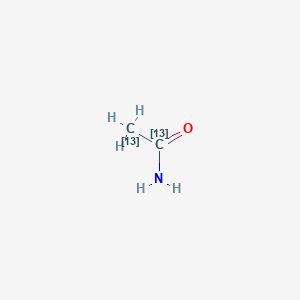

Chemical Structure and Properties

The chemical structure of Acetamide-¹³C₂ is identical to that of acetamide, with the exception of the isotopic composition of its carbon atoms.

graph Acetamide_13C2_Structure {

graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12];

node [shape=plaintext, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=12];

C1 [label="¹³CH₃", fontcolor="#202124"];

C2 [label="¹³C", fontcolor="#202124"];

O [label="O", fontcolor="#EA4335"];

N [label="NH₂", fontcolor="#4285F4"];

C1 -- C2;

C2 -- O [style=double];

C2 -- N;

}

Caption: Workflow for using Acetamide-¹³C₂ as an internal standard.

Applications in Research and Development

Metabolic Labeling and Flux Analysis

Acetamide-¹³C₂ can be used in metabolic labeling studies to trace the incorporation of the ¹³C label into various metabolites. [4][5]This allows researchers to elucidate metabolic pathways and quantify metabolic fluxes. In such experiments, cells or organisms are cultured in a medium containing Acetamide-¹³C₂ as a carbon source. [6]The distribution of the ¹³C label in downstream metabolites is then analyzed by mass spectrometry or NMR, providing insights into cellular metabolism.

[4][5]

Quantitative Proteomics

In quantitative proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a widely used technique. While not a direct application of Acetamide-¹³C₂, the principles of using stable isotopes for quantification are the same. Acetamide-¹³C₂ can be used to generate labeled amino acids in situ in certain microorganisms, which can then be used in SILAC-like workflows.

Safety and Handling

Acetamide is suspected of causing cancer. [7][8][9][10]Therefore, Acetamide-¹³C₂ should be handled with appropriate safety precautions in a well-ventilated laboratory, and personal protective equipment (gloves, lab coat, and safety glasses) should be worn. [7][8][9][10]For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

[7][8][9][10]

Conclusion

Acetamide-¹³C₂ is a versatile and valuable tool for researchers in various scientific disciplines. Its primary applications as an internal standard in mass spectrometry and as a tracer in metabolic studies enable accurate quantification and detailed investigation of biological and chemical systems. The experimental protocols provided in this guide offer a starting point for the synthesis and utilization of this important isotopically labeled compound.

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. Stable isotope coded derivatizing reagents as internal standards in metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. docs.upra.edu [docs.upra.edu]

- 9. stockroom.chadlandrie.com [stockroom.chadlandrie.com]

- 10. pentachemicals.eu [pentachemicals.eu]

Acetamide-13C2 physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetamide-13C2 is a stable isotope-labeled version of acetamide, a simple amide derived from acetic acid. The incorporation of two carbon-13 isotopes into the acetamide molecule makes it a valuable tool for researchers in various scientific disciplines, particularly in metabolic studies, drug development, and quantitative analysis. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols and visualizations to facilitate its application in research.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for designing experiments, preparing solutions, and interpreting analytical data.

| Property | Value | Reference |

| Molecular Formula | ¹³C₂H₅NO | [1] |

| Molecular Weight | 61.05 g/mol | [1] |

| CAS Number | 600726-26-9 | [1] |

| Appearance | White Solid | [1] |

| Melting Point | 79-81 °C | [1] |

| Boiling Point | ~221 °C (for unlabeled acetamide) | [2] |

| Solubility | Soluble in DMSO and Methanol | [1] |

| Storage | Room Temperature | [1] |

Spectral Data

The isotopic labeling of this compound results in distinct spectral characteristics compared to its unlabeled counterpart, which is fundamental for its use in tracer studies.

-

Mass Spectrometry: In a mass spectrum, the molecular ion peak of this compound will appear at an m/z value of 61.05, which is two mass units higher than that of unlabeled acetamide (59.07 g/mol ). This mass shift allows for the unambiguous detection and quantification of the labeled compound and its metabolites in complex biological matrices. The fragmentation pattern is expected to be similar to unlabeled acetamide, with key fragments showing a corresponding mass shift.

-

NMR Spectroscopy: In a ¹³C NMR spectrum, the signals corresponding to the two carbon atoms in this compound will be observed. The chemical shifts will be similar to those of unlabeled acetamide, but the presence of ¹³C-¹³C coupling can provide additional structural information. In ¹H NMR, the protons attached to the ¹³C-labeled carbon atoms will exhibit coupling to ¹³C, resulting in satellite peaks that can be used for quantification and structural analysis.

-

Infrared (IR) Spectroscopy: The vibrational frequencies of the C-C and C=O bonds in this compound will be slightly shifted to lower wavenumbers compared to unlabeled acetamide due to the heavier carbon isotopes. This shift can be observed in the IR spectrum and can be used to confirm the presence of the isotopic label.

Experimental Protocols

The primary application of this compound is in metabolic tracing studies. Below is a general experimental workflow for a cell-based metabolic labeling experiment using this compound, which can be adapted for specific research questions.

Experimental Workflow: Metabolic Tracing with this compound

Caption: A general workflow for a cell-based metabolic tracing experiment using this compound.

1. Cell Culture and Media Preparation:

-

Culture cells of interest to the desired confluency under standard conditions.

-

Prepare the labeling medium by supplementing the appropriate base medium with this compound at the desired concentration. The concentration should be optimized based on the specific cell type and experimental goals. Ensure the unlabeled acetamide is removed from the medium if necessary.

2. Metabolic Labeling:

-

Remove the standard culture medium from the cells and wash them with phosphate-buffered saline (PBS).

-

Add the pre-warmed this compound containing labeling medium to the cells.

-

Incubate the cells for a specific period. The duration of labeling will depend on the metabolic pathways of interest and the turnover rate of the metabolites. Time-course experiments are often recommended to monitor the incorporation of the label over time.

3. Metabolic Quenching and Metabolite Extraction:

-

To halt metabolic activity, rapidly quench the cells by washing with ice-cold PBS or by using a cold quenching solution (e.g., cold methanol).

-

Extract the intracellular metabolites using a suitable extraction solvent, such as a mixture of methanol, acetonitrile, and water. The choice of extraction method should be optimized to ensure efficient extraction of the target metabolites.

4. Sample Analysis by Mass Spectrometry or NMR:

-

LC-MS/MS Analysis:

-

Separate the extracted metabolites using liquid chromatography (LC).

-

Analyze the separated metabolites using a mass spectrometer (MS) to detect and quantify the mass isotopologues of downstream metabolites. The mass shift of +2 amu per incorporated acetyl group from this compound will be monitored.

-

-

NMR Analysis:

-

Analyze the metabolite extracts by ¹H or ¹³C NMR spectroscopy to identify and quantify labeled metabolites. The characteristic splitting patterns and chemical shifts will provide information on the position and extent of labeling.

-

5. Data Analysis and Interpretation:

-

Process the raw data from the MS or NMR analysis to determine the isotopic enrichment in various metabolites.

-

Use the labeling patterns to trace the metabolic fate of the acetyl group from acetamide and to quantify the flux through relevant metabolic pathways.

Metabolic Fate of Acetamide

Acetamide is known to be metabolized in vivo, where it can enter the central carbon metabolism. The primary metabolic fate of the acetyl group from acetamide is its conversion to acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle or be utilized for fatty acid synthesis.

Caption: The metabolic fate of this compound, illustrating its entry into central carbon metabolism.

This metabolic conversion makes this compound a useful tracer for studying pathways that utilize acetyl-CoA. By monitoring the incorporation of the ¹³C label into TCA cycle intermediates, amino acids, and fatty acids, researchers can gain insights into the metabolic activity of cells and tissues under various conditions.

Conclusion

This compound is a versatile and powerful tool for researchers investigating cellular metabolism and the fate of small molecules in biological systems. Its distinct physical and chemical properties, particularly its mass and spectral characteristics, allow for precise tracking and quantification in complex biological samples. The experimental protocols and metabolic pathway information provided in this guide serve as a foundation for designing and executing robust metabolic tracing studies, ultimately contributing to a deeper understanding of cellular physiology and disease.

References

A Technical Guide to the Synthesis and Isotopic Purity of Acetamide-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Acetamide-¹³C₂. The methodologies detailed herein are curated for professionals in research and development who require high-purity, isotopically labeled compounds for their studies. This document outlines a robust synthetic route starting from commercially available ¹³C₂-acetic acid and provides detailed protocols for assessing isotopic enrichment using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of Acetamide-¹³C₂

The most direct and efficient synthesis of Acetamide-¹³C₂ involves the reaction of ¹³C₂-acetic acid with a suitable aminating agent. Two primary methods are presented: the direct reaction with urea and a two-step process via an acetyl chloride intermediate.

Method 1: Direct Amidation with Urea

This method provides a straightforward, one-pot synthesis of Acetamide-¹³C₂ from ¹³C₂-acetic acid and urea. The reaction proceeds by heating the two reagents, which forms an intermediate that subsequently decomposes to the desired amide and carbon dioxide.

-

In a round-bottom flask equipped with a reflux condenser, combine ¹³C₂-acetic acid (1.0 eq) and urea (1.05 eq).

-

Heat the mixture to reflux. The reaction progress can be monitored by the evolution of carbon dioxide.

-

After the reaction is complete (typically 1-2 hours, or when gas evolution ceases), allow the mixture to cool to room temperature.

-

The crude Acetamide-¹³C₂ can be purified by distillation or recrystallization from a suitable solvent system, such as a mixture of benzene and ethyl acetate.

Method 2: Synthesis via ¹³C₂-Acetyl Chloride

This two-step method involves the initial conversion of ¹³C₂-acetic acid to ¹³C₂-acetyl chloride, followed by amination with ammonia. This route can offer higher purity if the intermediate acetyl chloride is purified before amination.

Step 1: Synthesis of ¹³C₂-Acetyl Chloride

-

Place ¹³C₂-acetic acid (1.0 eq) in a flame-dried, two-neck round-bottom flask equipped with a dropping funnel and a reflux condenser connected to a gas trap.

-

Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise to the acetic acid at room temperature with stirring.

-

After the addition is complete, gently heat the mixture to reflux for 1 hour to drive the reaction to completion.

-

The resulting ¹³C₂-acetyl chloride can be purified by distillation.

Step 2: Amination of ¹³C₂-Acetyl Chloride

-

Cool the purified ¹³C₂-acetyl chloride in an ice bath.

-

Slowly add the ¹³C₂-acetyl chloride to a stirred, concentrated solution of aqueous ammonia (a slight excess). The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, continue stirring for 30 minutes.

-

The Acetamide-¹³C₂ can be isolated by evaporation of the solvent and subsequent purification by recrystallization.

Synthesis Pathway of Acetamide-¹³C₂

Caption: Synthetic routes to Acetamide-¹³C₂.

Isotopic Purity Analysis

The determination of the isotopic purity of Acetamide-¹³C₂ is critical to ensure the quality and reliability of subsequent studies. Mass spectrometry and NMR spectroscopy are the primary analytical techniques for this purpose.

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS), particularly with a Time-of-Flight (TOF) analyzer, is a powerful tool for determining the isotopic distribution of a labeled compound.

-

Sample Preparation: Prepare a dilute solution of the synthesized Acetamide-¹³C₂ in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source and a TOF mass analyzer.

-

Data Acquisition: Infuse the sample directly or inject it onto a chromatographic column for separation from any impurities. Acquire the mass spectrum in the positive ion mode, focusing on the m/z range corresponding to the protonated molecule [M+H]⁺.

-

Data Analysis:

-

Identify the ion cluster corresponding to the protonated Acetamide-¹³C₂.

-

Determine the accurate mass and relative abundance of each isotopologue peak (M, M+1, M+2, etc.).

-

Correct the observed abundances for the natural isotopic abundance of other elements (H, N, O) to isolate the contribution from the ¹³C labeling.

-

Calculate the isotopic purity by comparing the abundance of the fully labeled species to the sum of all species.

-

| Isotopologue | Theoretical m/z ([M+H]⁺) | Expected Abundance (%) | Observed Abundance (%) |

| Unlabeled (¹²C₂) | 60.0449 | < 0.1 | 0.05 |

| Singly Labeled (¹³C¹) | 61.0483 | < 1.0 | 0.95 |

| Doubly Labeled (¹³C₂) | 62.0516 | > 99.0 | 99.00 |

NMR Spectroscopy Analysis

¹³C NMR spectroscopy provides direct evidence of the incorporation and position of the ¹³C labels.

-

Sample Preparation: Dissolve a sufficient amount of the Acetamide-¹³C₂ sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Use a high-field NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The presence of two signals corresponding to the carbonyl and methyl carbons will confirm the labeling.

-

The ¹³C-¹³C coupling constant can also be observed, providing further confirmation of the double labeling.

-

-

Data Analysis:

-

Integrate the signals corresponding to the ¹³C-labeled species.

-

If unlabeled or singly labeled species are present at detectable levels, their signals will appear at slightly different chemical shifts and can be integrated separately to determine their relative abundance.

-

Isotopic purity is calculated from the relative integrals of the labeled and unlabeled species.

-

| Carbon Position | Chemical Shift (ppm, DMSO-d₆) | ¹³C-¹³C Coupling (J, Hz) | Isotopic Enrichment (%) |

| C=O | ~172 | ~52 | > 99 |

| CH₃ | ~22 | ~52 | > 99 |

Isotopic Purity Analysis Workflow

Caption: Workflow for isotopic purity analysis.

Conclusion

This guide has detailed robust and reliable methods for the synthesis of Acetamide-¹³C₂ and the subsequent determination of its isotopic purity. The provided experimental protocols and expected data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the confident production and characterization of this important isotopically labeled compound. The high isotopic enrichment achievable through these methods ensures the integrity of data in downstream applications such as metabolic flux analysis and mechanistic studies.

Acetamide-13C2: Key Identifiers and Properties

For researchers, scientists, and drug development professionals, accurate identification of chemical compounds is paramount. This guide provides the Chemical Abstracts Service (CAS) number and molecular weight for the isotopically labeled compound Acetamide-13C2.

The designated CAS number for this compound is 600726-26-9 [1][2][3]. Its molecular formula is represented as ¹³C₂H₅NO[3][].

The molecular weight of this compound is 61.05 g/mol [2][3][]. This value is calculated based on the inclusion of two Carbon-13 isotopes in place of the more common Carbon-12. For comparison, the molecular weight of standard, unlabeled acetamide is 59.07 g/mol [5].

Summary of Properties

| Property | Value |

| Chemical Name | This compound |

| Synonym | Ethanamide-13C2[2][3] |

| CAS Number | 600726-26-9[1][2][3] |

| Molecular Formula | ¹³C₂H₅NO[2][3][] |

| Molecular Weight | 61.05 g/mol [2][3][] |

| Appearance | White Solid[3] |

| Melting Point | 79-81°C[3] |

| Storage | Room Temperature[3] |

| Solubility | DMSO, Methanol[3] |

Note: There are other isotopic variations of acetamide, such as this compound,15N, which has a different CAS number (2727464-32-4) and a molecular weight of approximately 62.05 g/mol due to the additional presence of a Nitrogen-15 isotope[6][7]. It is crucial to distinguish between these isotopologues for accurate experimental design and data interpretation.

References

- 1. This compound | CAS 600726-26-9 | LGC Standards [lgcstandards.com]

- 2. This compound | CAS 600726-26-9 | LGC Standards [lgcstandards.com]

- 3. This compound [srdpharma.com]

- 5. 乙酰胺 ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound,15N | C2H5NO | CID 139024037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Unlocking Cellular Metabolism: A Technical Guide to 13C Labeled Compounds in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles and applications of 13C labeled compounds in metabolic research. By providing a comprehensive understanding of stable isotope tracing, this guide equips researchers with the knowledge to design, execute, and interpret experiments that illuminate the intricate workings of cellular metabolism, accelerate drug discovery, and unravel disease mechanisms.

Core Principles of 13C Isotopic Labeling

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound of interest within a biological system.[1] This is achieved by replacing one or more atoms in the molecule with their stable, non-radioactive isotope.[1] For carbon, the heavy isotope ¹³C is utilized in place of the more abundant ¹²C. The foundational principle involves introducing a ¹³C-enriched substrate, such as glucose or glutamine, to cells or an organism.[1] This labeled substrate is then taken up and assimilated into various metabolic pathways.[1] As the labeled carbon atoms traverse through glycolysis, the Krebs cycle, and other interconnected pathways, they become integrated into a wide array of downstream metabolites, including amino acids, lipids, and nucleotides.

The primary analytical techniques for detecting and quantifying the incorporation of ¹³C are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] These methods allow for the precise measurement of isotopic enrichment in different metabolites, providing a quantitative snapshot of metabolic pathway activity.

Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique for quantifying the rates of intracellular reactions, or fluxes.[1] By tracking the distribution of ¹³C atoms from a labeled substrate throughout the metabolic network, ¹³C-MFA provides a detailed map of cellular metabolism.[1] This is particularly valuable for understanding how metabolic pathways are altered in disease states like cancer or in response to drug treatments.[1] For instance, it can reveal how cancer cells reroute glucose metabolism to fuel rapid proliferation.[1]

The workflow for a typical ¹³C-MFA experiment involves several key stages, from experimental design and isotope labeling to data analysis and flux estimation.

References

In-Depth Technical Guide to the Safe Handling of Acetamide-13C2 in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and experimental considerations for the use of Acetamide-13C2 in a laboratory setting. While isotopically labeled compounds like this compound exhibit chemical behavior nearly identical to their unlabeled counterparts, this guide emphasizes safety measures pertinent to its classification as a potential carcinogen and outlines its primary applications in research.

Chemical and Physical Properties

Stable isotope labeling with Carbon-13 does not significantly alter the physical or chemical properties of Acetamide. The properties of unlabeled Acetamide are therefore presented as a reliable reference for this compound.

| Property | Value | Reference |

| Chemical Formula | ¹³C₂H₅NO | LGC Standards |

| Molecular Weight | 61.05 g/mol | LGC Standards |

| Appearance | Colorless to white crystalline solid | [1][2] |

| Odor | Mousy, musty odor | [1] |

| Melting Point | 78-82 °C | [1] |

| Boiling Point | 222 °C | [1] |

| Solubility | Soluble in water (1g in 0.5mL), alcohol (1g in 2mL), and chloroform. | [1] |

| Density | 1.159 g/cm³ | [1] |

| Vapor Pressure | 1 hPa (1 mmHg) at 65 °C | [1] |

| Hygroscopicity | Deliquescent; absorbs moisture from the air. | [1][3] |

Safety and Hazard Information

The primary hazard associated with Acetamide, and by extension this compound, is its classification as a suspected carcinogen.[1][4][5] It is crucial to handle this compound with extreme caution to minimize exposure.

Hazard Classification

| Hazard | Category | GHS Statement |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |

Toxicological Data

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 7000 mg/kg |

Note: This data is for unlabeled Acetamide.

Personal Protective Equipment (PPE)

Due to its carcinogenic potential, a stringent PPE protocol is mandatory when handling this compound.[6][7][8][9]

| PPE | Specification |

| Hand Protection | Nitrile rubber gloves. |

| Eye Protection | Chemical safety goggles or a face shield where splashing is possible. |

| Body Protection | A fully fastened laboratory coat. |

| Respiratory Protection | A NIOSH-approved respirator is recommended if handling outside of a fume hood or if dust is generated. |

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure laboratory safety.

Handling

-

Ventilation: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood.[7][10]

-

Minimizing Dust: Avoid creating dust when handling the solid form. Use appropriate tools for transfer.[3]

-

Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4]

Storage

-

Container: Store in a tightly sealed, clearly labeled container.[11]

-

Conditions: Keep in a cool, dry, and well-ventilated area.[11]

-

Hygroscopicity: Due to its deliquescent nature, protect from moisture. Storage in a desiccator or with a desiccant is recommended.[1]

-

Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and strong bases.[4]

Emergency Procedures

First Aid Measures

| Exposure | First Aid Procedure |

| Inhalation | Move the individual to fresh air. Seek medical attention.[1] |

| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[1] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1] |

Accidental Release

-

Small Spills:

-

Wear appropriate PPE.

-

Gently sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a sealed container for disposal.

-

Clean the spill area with a suitable solvent and then wash with soap and water.

-

-

Large Spills:

-

Evacuate the area.

-

Ensure the area is well-ventilated.

-

Follow institutional emergency procedures for hazardous material spills.

-

Disposal

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[11] Do not dispose of it down the drain.

Experimental Protocols and Applications

This compound is primarily used as an internal standard in mass spectrometry-based quantification and as a tracer in metabolic flux analysis.

Use as an Internal Standard in Mass Spectrometry

Objective: To accurately quantify an unlabeled analyte in a complex matrix by spiking a known amount of this compound as an internal standard.

Methodology:

-

Preparation of Stock Solution:

-

Accurately weigh a precise amount of this compound.

-

Dissolve it in a suitable solvent (e.g., methanol, acetonitrile, or water) to a known concentration (e.g., 1 mg/mL).

-

Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container.

-

-

Sample Preparation:

-

To each experimental sample, control, and calibration standard, add a precise volume of the this compound internal standard stock solution to achieve a final concentration within the linear range of the instrument.

-

Vortex each sample to ensure thorough mixing.

-

Proceed with the established sample extraction protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

-

LC-MS/MS Analysis:

-

Develop a multiple reaction monitoring (MRM) or selected ion monitoring (SIM) method to detect both the unlabeled analyte and this compound.

-

The mass transition for this compound will be shifted by +2 m/z units compared to the unlabeled acetamide.

-

Inject the prepared samples onto the LC-MS/MS system.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the this compound internal standard for each sample.

-

Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the experimental samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Workflow for using this compound as an internal standard.

Use as a Metabolic Tracer

Objective: To trace the metabolic fate of the acetyl group in a biological system.

Methodology:

-

Cell Culture or Animal Model Preparation:

-

Prepare the biological system of interest (e.g., cultured cells, animal model).

-

Ensure the system is in a defined metabolic state.

-

-

Introduction of this compound:

-

Introduce this compound into the system. For cell cultures, this may involve adding it to the culture medium. For animal models, administration could be via injection or gavage.

-

The concentration and duration of exposure will depend on the specific experimental goals.

-

-

Metabolite Extraction:

-

At specified time points, quench the metabolism and extract metabolites from the cells, tissues, or biofluids.

-

Common extraction methods include using cold methanol/water/chloroform mixtures.

-

-

Analysis by Mass Spectrometry or NMR:

-

Analyze the extracted metabolites using high-resolution mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

-

Look for the incorporation of the ¹³C₂ label into downstream metabolites of acetyl-CoA, such as citrate, glutamate, and fatty acids.

-

-

Data Analysis:

-

Determine the mass isotopologue distribution (MID) for metabolites of interest.

-

Use metabolic modeling software to calculate metabolic fluxes based on the labeling patterns.

-

Caption: Simplified metabolic fate of this compound's acetyl group.

References

- 1. archpdfs.lps.org [archpdfs.lps.org]

- 2. Acetamide Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 3. southwest.tn.edu [southwest.tn.edu]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. pallavchemicals.com [pallavchemicals.com]

- 6. stopcarcinogensatwork.eu [stopcarcinogensatwork.eu]

- 7. pdx.edu [pdx.edu]

- 8. ehs.princeton.edu [ehs.princeton.edu]

- 9. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]

- 10. ehs.sonoma.edu [ehs.sonoma.edu]

- 11. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Spectral Data and Characterization of Acetamide-13C2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and characterization of Acetamide-13C2. Given the limited publicly available experimental data for the isotopically labeled compound, this guide combines data from unlabeled acetamide with predicted spectral characteristics for this compound, based on established spectroscopic principles. This document is intended to serve as a valuable resource for researchers utilizing this compound in their work, particularly in applications such as quantitative mass spectrometry and mechanistic studies.

Physicochemical Properties

Acetamide is a hygroscopic solid with a characteristic mousy odor when impure.[1] It is the simplest amide derived from acetic acid. The introduction of two ¹³C isotopes into the acetamide molecule increases its molecular weight, which is a key feature for its use as an internal standard.

| Property | Value (Unlabeled Acetamide) | Expected Value (this compound) |

| Molecular Formula | C₂H₅NO | ¹³C₂H₅NO |

| Molecular Weight | 59.07 g/mol [2] | 61.07 g/mol |

| CAS Number | 60-35-5[2] | 600726-26-9[3] |

| Appearance | Colorless, deliquescent crystals[1] | Colorless, deliquescent crystals |

| Melting Point | 79-81 °C[2] | 79-81 °C |

| Boiling Point | 221.2 °C (decomposes)[2] | 221.2 °C (decomposes) |

| Solubility | Soluble in water, ethanol, pyridine, chloroform, glycerol[2] | Soluble in water, ethanol, pyridine, chloroform, glycerol |

Spectral Data

The following sections detail the expected and known spectral data for this compound. For comparative purposes, data for unlabeled acetamide is also provided.

Mass Spectrometry

Mass spectrometry is a critical technique for confirming the isotopic enrichment and purity of this compound. The molecular ion peak will be shifted by +2 m/z units compared to the unlabeled compound.

| Technique | Parameter | Unlabeled Acetamide | This compound (Observed/Expected) |

| GC-MS (EI) | Molecular Ion (M⁺) | 59.04 m/z | 61.04 m/z[4] |

| Key Fragmentation Ions | m/z 44, 43, 42 | m/z 46, 45, 44 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.2.1. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum is the most definitive method for characterizing this compound. Instead of the typical single peaks observed for unlabeled acetamide (if proton-decoupled), the spectrum of the doubly labeled compound will show a complex pattern due to ¹³C-¹³C coupling.

| Carbon Atom | Chemical Shift (δ) ppm (Unlabeled Acetamide in D₂O) | Expected ¹³C NMR Spectrum for this compound |

| ¹³CH₃ | ~24.0 ppm[5] | A doublet centered around 24.0 ppm due to coupling with the adjacent ¹³C=O carbon. |

| ¹³C=O | ~180.2 ppm[5] | A doublet centered around 180.2 ppm due to coupling with the adjacent ¹³CH₃ carbon. |

The one-bond carbon-carbon coupling constant (¹J_CC) is expected to be in the range of 35-60 Hz.

2.2.2. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will show additional complexity compared to unlabeled acetamide due to coupling between the protons and the two ¹³C nuclei.

| Proton(s) | Chemical Shift (δ) ppm (Unlabeled Acetamide in D₂O) | Expected ¹H NMR Spectrum for this compound |

| ¹³CH₃ | ~1.99 ppm[5] | A doublet of doublets. The primary splitting will be due to the one-bond ¹H-¹³C coupling (~125 Hz), and a smaller two-bond ¹H-¹³C coupling to the carbonyl carbon will further split these signals. |

| NH₂ | Broad signal, chemical shift is solvent and concentration dependent | A broad signal, largely unaffected by the ¹³C labeling. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be very similar to that of unlabeled acetamide. The primary difference will be slight shifts to lower wavenumbers for vibrational modes involving the C-C and C=O bonds due to the heavier isotopes.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) (Unlabeled Acetamide) | Expected Shift for this compound |

| N-H | Stretching | 3350-3180 (doublet) | Minimal change |

| C=O | Stretching | ~1670 | Shift to slightly lower wavenumber |

| N-H | Bending | ~1600 | Minimal change |

| C-N | Stretching | ~1400 | Minimal change |

| C-C | Stretching | ~900 | Shift to slightly lower wavenumber |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the ammonolysis of a doubly labeled acetyl donor.

Materials:

-

Acetic-1,2-¹³C₂ acid or Acetyl-¹³C₂ chloride

-

Ammonia (aqueous or anhydrous)

-

Anhydrous solvent (e.g., diethyl ether or THF)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure (from Acetyl-¹³C₂ chloride):

-

Dissolve Acetyl-¹³C₂ chloride in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath.

-

Slowly bubble anhydrous ammonia gas through the solution or add a pre-cooled solution of ammonia in the same solvent dropwise with vigorous stirring.

-

A white precipitate of ammonium chloride and this compound will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Filter the mixture to remove the ammonium chloride precipitate.

-

Evaporate the solvent from the filtrate under reduced pressure to yield crude this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., benzene/ethyl acetate) to obtain pure this compound.

Spectral Data Acquisition

3.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, especially to clearly resolve the C-C coupling.

3.2.2. Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or ethyl acetate).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions: Use a suitable capillary column (e.g., DB-5ms) with a temperature program that allows for the separation of acetamide from any impurities.

-

MS Conditions: Acquire mass spectra in the range of m/z 10-100.

3.2.3. IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of this compound or use an ATR (Attenuated Total Reflectance) accessory.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Visualizations

Experimental Workflow for Synthesis and Characterization

Caption: A flowchart illustrating the synthesis of this compound from a labeled precursor followed by its characterization using various spectroscopic techniques.

Use as an Internal Standard in Quantitative MS

Caption: A diagram showing the workflow of using this compound as an internal standard for the accurate quantification of unlabeled acetamide in a sample by LC-MS/MS.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Acetamide-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of Acetamide-¹³C₂, a stable isotope-labeled variant of acetamide. Understanding the fragmentation of this compound is crucial for its application in various research and development areas, including metabolic studies, quantitative proteomics, and as an internal standard in analytical chemistry. This document outlines the predicted fragmentation pathways, presents the expected quantitative data in a clear format, and provides a general experimental protocol for its analysis.

Introduction to Acetamide and its Labeled Analog

Acetamide (CH₃CONH₂) is the simplest amide derived from acetic acid. Its stable isotope-labeled counterpart, Acetamide-¹³C₂, contains two ¹³C atoms, which strategically shift the mass-to-charge ratio (m/z) of the molecular ion and its fragments. This predictable mass shift allows for precise tracking and quantification in complex biological matrices.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Pathway

Electron ionization (EI) is a hard ionization technique that induces significant fragmentation, providing a detailed structural fingerprint of the molecule. The fragmentation of unlabeled acetamide is well-documented, primarily involving alpha-cleavage. Based on this established pathway, we can predict the fragmentation of Acetamide-¹³C₂.

The molecular weight of unlabeled acetamide is 59.07 g/mol .[1] For Acetamide-¹³C₂, with the two carbon atoms being ¹³C, the monoisotopic mass is increased by two mass units to 61.07 g/mol .

The primary fragmentation of amides involves the cleavage of bonds adjacent to the carbonyl group.[2][3] In the case of acetamide, the most prominent fragmentation is the alpha-cleavage, leading to the loss of a methyl radical (•CH₃) to form a stable acylium ion. A competing fragmentation pathway involves the loss of the amino group (•NH₂).

For Acetamide-¹³C₂, the positions of the two heavy carbon isotopes will determine the m/z of the resulting fragment ions. Assuming the labeling is on both the methyl and carbonyl carbons ([¹³CH₃]¹³CONH₂), the following fragmentation pathways are predicted:

Pathway A: Alpha-Cleavage

The primary fragmentation route is the cleavage of the C-C bond, resulting in the loss of a ¹³C-labeled methyl radical.

[¹³CH₃¹³CONH₂]⁺• → [¹³CONH₂]⁺ + •¹³CH₃

Pathway B: C-N Bond Cleavage

A secondary fragmentation pathway involves the cleavage of the C-N bond.

[¹³CH₃¹³CONH₂]⁺• → [¹³CH₃¹³CO]⁺ + •NH₂

A diagram illustrating the predicted fragmentation pathway is provided below.

Quantitative Data Summary

The following table summarizes the predicted m/z values for the molecular ion and the major fragment ions of Acetamide-¹³C₂ under electron ionization, based on the fragmentation of unlabeled acetamide where the base peak is often observed at m/z 44.[4]

| Ion | Structure | Predicted m/z | Notes |

| Molecular Ion [M]⁺• | [¹³CH₃¹³CONH₂]⁺• | 61 | The parent ion containing both ¹³C isotopes. |

| Fragment 1 | [¹³CONH₂]⁺ | 45 | Resulting from the loss of a ¹³C-labeled methyl radical. This is predicted to be a major fragment. |

| Fragment 2 | [¹³CH₃¹³CO]⁺ | 45 | Resulting from the loss of an amino radical. This fragment has the same nominal mass as Fragment 1. |

Experimental Protocol: Electron Ionization Mass Spectrometry

The following provides a general methodology for the analysis of Acetamide-¹³C₂ using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

4.1. Sample Preparation

-

Standard Solution: Prepare a stock solution of Acetamide-¹³C₂ in a volatile organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Working Solutions: Create a series of dilutions from the stock solution to determine the limit of detection and linearity of the instrument response.

4.2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating a small polar molecule like acetamide.

-

Inlet: Split/splitless injector. For initial analysis, a split injection with a ratio of 20:1 can be used.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 1 minute.

-

Ramp: Increase to 200 °C at a rate of 15 °C/min.

-

Hold: Maintain at 200 °C for 2 minutes.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.[5]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Mode: Full scan mode from m/z 35 to 100 to obtain a complete mass spectrum. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used, focusing on m/z 61 and 45.

-

4.3. Data Analysis

-

Mass Spectrum Interpretation: The resulting mass spectrum should be analyzed to identify the molecular ion peak at m/z 61 and the major fragment ion peak at m/z 45.

-

Fragmentation Pattern Confirmation: The observed fragmentation pattern should be compared to the predicted pattern to confirm the identity of the compound.

The following diagram illustrates the general workflow for this experimental protocol.

Conclusion

The mass spectrometry fragmentation of Acetamide-¹³C₂ is predicted to be dominated by alpha-cleavage, resulting in a characteristic fragment ion at m/z 45. The molecular ion is expected at m/z 61. This predictable fragmentation pattern, combined with the distinct mass shift from its unlabeled counterpart, makes Acetamide-¹³C₂ an excellent tool for a variety of applications in scientific research and drug development. The provided experimental protocol offers a starting point for the successful analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for Acetamide-13C2 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in metabolic research, enabling the tracing of atoms through metabolic pathways to elucidate cellular physiology and identify metabolic reprogramming in disease states. Acetamide-13C2 is a stable isotope-labeled compound that can serve as a metabolic tracer to investigate cellular carbon and nitrogen metabolism. When introduced into cell culture, this compound can be metabolized, and its 13C-labeled atoms can be incorporated into various downstream metabolites. This allows for the qualitative and quantitative assessment of specific metabolic pathway activities using mass spectrometry-based metabolomics.

These application notes provide a detailed protocol for the use of this compound in cell culture experiments, from cell preparation and labeling to metabolite extraction and analysis. The information is intended to be a comprehensive guide for researchers initiating studies with this tracer.

Principle of this compound Tracing

This compound is expected to be taken up by cells and hydrolyzed by intracellular amidases to produce acetate-13C2 and ammonia. The resulting 13C-labeled acetate can then be activated to acetyl-CoA-13C2, a central metabolite that feeds into various critical metabolic pathways, most notably the tricarboxylic acid (TCA) cycle and fatty acid synthesis. By tracking the incorporation of the 13C label into downstream metabolites, researchers can gain insights into the activity of these pathways.

Key Applications

-

TCA Cycle Flux Analysis: Determine the contribution of acetate to the TCA cycle by monitoring the incorporation of 13C into TCA cycle intermediates like citrate, succinate, and malate.

-

Fatty Acid Synthesis: Trace the flow of carbon from acetate into the de novo synthesis of fatty acids.

-

Metabolic Reprogramming Studies: Investigate how cancer cells or other diseased cells alter their metabolism to utilize alternative carbon sources like acetate.

-

Drug Discovery: Evaluate the effect of therapeutic compounds on acetate metabolism and related pathways.

Data Presentation

The following table summarizes hypothetical quantitative data from a typical this compound labeling experiment to serve as a reference for expected outcomes. Actual results will vary depending on the cell type, experimental conditions, and analytical methods.

| Parameter | Value | Notes |

| Cell Line | HeLa | Human cervical cancer cell line |

| This compound Concentration | 1 mM | Optimal concentration should be determined empirically. |

| Incubation Time | 24 hours | Time course experiments are recommended to determine optimal labeling time. |

| % 13C Enrichment in Citrate (M+2) | 15% | Indicates significant entry of acetate-13C2 into the TCA cycle. |

| % 13C Enrichment in Palmitate (M+2) | 5% | Demonstrates incorporation of acetate-13C2 into fatty acid synthesis. |

| Cell Viability | >95% | Assessed by Trypan Blue exclusion to ensure no toxicity at the used concentration. |

Experimental Protocols

Materials

-

This compound

-

Cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

6-well or 12-well cell culture plates

-

Ice-cold 80% methanol

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge

-

Liquid chromatography-mass spectrometry (LC-MS) system

Protocol for this compound Labeling in Cell Culture

-

Cell Seeding:

-

Culture cells in complete medium to ~80% confluency.

-

Trypsinize and count the cells.

-

Seed cells into 6-well or 12-well plates at a density appropriate for your cell line to reach ~70-80% confluency at the time of labeling.

-

Allow cells to attach and grow for 24 hours.

-

-

Preparation of Labeling Medium:

-

Prepare the labeling medium by supplementing base medium (e.g., glucose-free DMEM) with dialyzed FBS, glucose, glutamine, and other necessary components, except for unlabeled acetate.

-

Prepare a stock solution of this compound in sterile water or PBS.

-

Add the this compound stock solution to the prepared medium to achieve the desired final concentration (e.g., 1 mM). A concentration range of 0.1 mM to 5 mM can be tested to find the optimal concentration for your cell line.

-

-

Isotope Labeling:

-

Aspirate the standard culture medium from the cells.

-

Wash the cells once with pre-warmed sterile PBS.

-

Add the pre-warmed this compound containing labeling medium to the cells.

-

Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours) at 37°C in a 5% CO₂ incubator. A time-course experiment is recommended to determine the time to reach isotopic steady state.[1]

-

-

Metabolite Extraction:

-

Place the cell culture plates on ice.

-

Aspirate the labeling medium.

-

Quickly wash the cells with ice-cold PBS to remove any remaining extracellular label.

-

Add a sufficient volume of ice-cold 80% methanol to each well to cover the cell monolayer (e.g., 1 mL for a 6-well plate).[2][3]

-

Incubate on ice for 10 minutes to quench metabolism and extract metabolites.

-

Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

-

Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.

-

The metabolite extract can be stored at -80°C until analysis.

-

-

Sample Preparation for Mass Spectrometry:

-

Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

-

Reconstitute the dried metabolites in a solvent compatible with your LC-MS method (e.g., 50% acetonitrile in water with 0.1% formic acid).[4]

-

Vortex the samples and centrifuge to pellet any insoluble material.

-

Transfer the supernatant to an autosampler vial for LC-MS analysis.

-

-

LC-MS/MS Analysis and Data Processing:

-

Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography.

-

Use a suitable LC method (e.g., HILIC or reversed-phase chromatography) to separate the metabolites.

-

Set up the mass spectrometer to acquire data in a way that allows for the detection and quantification of different isotopologues of the metabolites of interest.

-

Process the raw data using specialized software to identify metabolites and determine the fractional enrichment of 13C in each metabolite.

-

Mandatory Visualization

Caption: Experimental workflow for this compound labeling in cell culture.

Caption: Potential metabolic fate of this compound in cells.

References

Application Notes and Protocols for Acetamide-13C2 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and accurate quantification of small molecules in complex biological matrices is a critical aspect of drug development, clinical diagnostics, and academic research. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis due to its ability to correct for variations in sample preparation and instrument response.[1][2] This application note provides a detailed protocol for the use of Acetamide-13C2 as an internal standard for the sensitive and accurate quantification of acetamide in various sample types by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Acetamide is a small organic compound that can be present as a metabolite, a degradation product, or a genotoxic impurity in pharmaceutical substances.[3][4] Therefore, a robust and reliable analytical method for its quantification is essential. This compound, as a stable isotope-labeled (SIL) internal standard, is an ideal tool for this purpose. It shares identical chemical and physical properties with the unlabeled analyte, ensuring it co-elutes chromatographically and experiences similar ionization effects, thereby providing high accuracy and precision in quantification.[2]

Principle of Isotope Dilution Mass Spectrometry (IDMS)

In IDMS, a known amount of the stable isotope-labeled internal standard (this compound) is added to the sample containing the analyte of interest (acetamide) at the earliest stage of sample preparation. The SIL internal standard and the native analyte are then extracted and analyzed together by LC-MS/MS. Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. The concentration of the analyte is determined by measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard and comparing this ratio to a calibration curve.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of acetamide using this compound as an internal standard. The data presented is representative of what can be achieved and is based on performance data for similar small molecule quantification using stable isotope-labeled internal standards.[3][5][6]

Table 1: Linearity and Range

| Parameter | Value |

| Calibration Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.995 |

| Linearity Model | Linear, 1/x² weighting |

Table 2: Precision and Accuracy

| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%RSD) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%RSD) (n=18) | Inter-day Accuracy (%) (n=18) |

| Lower Limit of Quantitation (LLOQ) | 0.5 | ≤ 15% | 85 - 115% | ≤ 15% | 85 - 115% |

| Low QC | 1.5 | ≤ 10% | 90 - 110% | ≤ 10% | 90 - 110% |

| Medium QC | 75 | ≤ 10% | 90 - 110% | ≤ 10% | 90 - 110% |

| High QC | 400 | ≤ 10% | 90 - 110% | ≤ 10% | 90 - 110% |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC | 1.5 | 85 - 115% | 85 - 115% |

| High QC | 400 | 85 - 115% | 85 - 115% |

Experimental Protocols

Materials and Reagents

-

Acetamide (analytical standard)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., plasma, urine, cell lysate)

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of acetamide and this compound into separate 10 mL volumetric flasks.

-

Dissolve in and dilute to volume with methanol.

-

-

Intermediate Stock Solutions (10 µg/mL):

-

Dilute the primary stock solutions 1:100 with methanol.

-

-

Working Standard Solutions for Calibration Curve:

-

Prepare a series of working standard solutions by serially diluting the acetamide intermediate stock solution with methanol to achieve concentrations ranging from 5 to 5000 ng/mL.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound intermediate stock solution with methanol.

-

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Internal Standard Working Solution (100 ng/mL this compound) to each sample, except for the blank matrix samples.

-

Vortex briefly to mix.

-

Add 200 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean autosampler vial.

-

Dilute with 100 µL of ultrapure water containing 0.1% formic acid.

-

Cap the vial and vortex to mix before placing it in the autosampler.

LC-MS/MS Parameters

Table 4: Liquid Chromatography Parameters

| Parameter | Condition |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | 5% B for 0.5 min, 5-95% B in 2.5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, equilibrate for 0.9 min |

Table 5: Mass Spectrometry Parameters

| Parameter | Condition |

| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 60 psi |

| Curtain Gas | 35 psi |

| Temperature | 550°C |

| IonSpray Voltage | 5500 V |

| Dwell Time | 50 ms |

Table 6: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Acetamide | 60.1 | 44.1 | 15 |

| This compound (IS) | 62.1 | 45.1 | 15 |

Data Analysis and Quantification

-

Integrate the peak areas for the analyte (acetamide) and the internal standard (this compound) for each sample and standard.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Perform a linear regression with 1/x² weighting to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

Determine the concentration of acetamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

References

- 1. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnrjournal.com [pnrjournal.com]

- 6. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]

Quantitative Proteomics Using Acetamide-¹³C₂ Labeling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling coupled with mass spectrometry has become an indispensable tool for accurate quantitative proteomics. Acetamide-¹³C₂ labeling is a robust and cost-effective chemical labeling method for the relative quantification of proteins in complex biological samples. This technique introduces a heavy isotope tag onto the N-termini of peptides and the ε-amino group of lysine residues.[1] The resulting mass shift allows for the direct comparison of peptide abundances from different samples within a single mass spectrometry analysis, minimizing experimental variability and enhancing quantitative accuracy.

This document provides detailed application notes and protocols for quantitative proteomics using Acetamide-¹³C₂ labeling, from sample preparation to data analysis.

Principle of the Method

The core of this method lies in the differential labeling of peptide samples with light (unlabeled) acetic anhydride and heavy (¹³C₂) acetic anhydride. The primary amine groups of peptides (N-terminus and lysine side chains) are acetylated. The "light" sample is treated with standard acetic anhydride, while the "heavy" sample is labeled with Acetic anhydride-1,1'-¹³C₂.[1] After labeling, the samples are mixed and analyzed by LC-MS/MS. The mass difference between the heavy and light labeled peptides allows for their differentiation and relative quantification based on the signal intensities of the isotopic pairs.

Experimental Workflow

The overall experimental workflow for quantitative proteomics using Acetamide-¹³C₂ labeling is outlined below.

Caption: A general workflow for quantitative proteomics using Acetamide-¹³C₂ labeling.

Detailed Experimental Protocols

Protein Extraction, Reduction, Alkylation, and Digestion

This protocol is a general guideline and may require optimization based on the sample type.

Materials:

-

Lysis buffer (e.g., 8 M urea in 50 mM triethylammonium bicarbonate (TEAB), pH 8.0, with protease inhibitors)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

50 mM TEAB, pH 8.0

Protocol:

-

Protein Extraction: Lyse cells or tissues in lysis buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Reduction: To the protein extract, add DTT to a final concentration of 10 mM. Incubate at 37°C for 1 hour.

-

Alkylation: Add IAA to a final concentration of 20 mM. Incubate for 30 minutes at room temperature in the dark.

-

Digestion: Dilute the sample with 50 mM TEAB to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.

Acetamide-¹³C₂ Labeling

Materials:

-

Digested peptide samples

-

Acetic anhydride (light label)

-

Acetic anhydride-1,1'-¹³C₂ (heavy label)

-

100 mM Ammonium Bicarbonate (NH₄HCO₃), pH 8.0

-

Hydroxylamine or Tris buffer for quenching

-

C18 desalting columns

Protocol:

-

Sample Preparation: Ensure the digested peptide samples are dissolved in 100 mM ammonium bicarbonate, pH 8.0.

-

Labeling Reaction:

-

For the "heavy" labeled sample, add Acetic anhydride-1,1'-¹³C₂ to the peptide solution. A 10-fold molar excess of the anhydride over the total amine groups is recommended as a starting point.[1]

-

For the "light" control sample, add the same molar excess of standard acetic anhydride.[1]

-

Incubate the reactions for 1 hour at room temperature with gentle agitation.[1]

-

-

Quenching the Reaction: Add hydroxylamine or an excess of a primary amine-containing buffer (e.g., Tris) to consume the excess acetic anhydride.[1]

-

Sample Pooling and Desalting: Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio. Desalt the pooled sample using C18 columns to remove excess reagents and salts. Elute the labeled peptides using a solution of 50% acetonitrile and 0.1% formic acid.[1]

-

Sample Preparation for MS: Lyophilize or dry the pooled sample and reconstitute it in a solvent compatible with LC-MS/MS analysis (e.g., 0.1% formic acid in water).[1]

Data Presentation: Quantitative Data Summary

The following table presents representative quantitative data from a hypothetical experiment comparing a control and a treated sample using Acetamide-¹³C₂ labeling.

| Protein Accession | Gene Symbol | Peptide Sequence | Charge | Control Intensity (Light) | Treated Intensity (Heavy) | Ratio (Heavy/Light) | p-value |

| P02768 | ALB | LVNEVTEFAK | 2 | 1.5E+08 | 1.4E+08 | 0.93 | 0.65 |

| P60709 | ACTB | VAPEEHPVLLTEAPLNPK | 3 | 2.1E+08 | 2.2E+08 | 1.05 | 0.78 |

| P08670 | VIM | SLPLPNFSSLNLRETNLDSLPLVDTHSK | 4 | 9.8E+07 | 1.1E+08 | 1.12 | 0.43 |

| P06733 | EGFR | TFLPVPEYINQSVPK | 3 | 4.5E+06 | 9.2E+06 | 2.04 | 0.01 |

| P27361 | GRB2 | IYVAPASAHSGIVLSLTNR | 3 | 3.1E+06 | 5.9E+06 | 1.90 | 0.03 |

| Q07817 | SHC1 | DLFDYVAPDMK | 2 | 2.8E+06 | 5.5E+06 | 1.96 | 0.02 |

| P42336 | MAPK3 | YVVTRWRPEL | 2 | 1.9E+07 | 3.6E+07 | 1.89 | 0.04 |

| P28482 | MAPK1 | YIQYIQSR | 2 | 2.3E+07 | 4.4E+07 | 1.91 | 0.03 |

Performance Characteristics:

| Parameter | Value |

| Labeling Efficiency | >99%[1] |

| Peptide Recovery | >90% |

| Quantitative Accuracy (CV) | <15% |

| Dynamic Range of Quantification | 2-3 orders of magnitude |

Data Analysis Workflow

A general workflow for the analysis of data from Acetamide-¹³C₂ labeling experiments is as follows:

-

Peptide-Spectrum Matching (PSM): The raw MS/MS data is searched against a protein sequence database using a search engine (e.g., MaxQuant, Proteome Discoverer, Mascot). The search parameters should include the mass modifications for the light (acetylation) and heavy (¹³C₂-acetylation) labels on the N-terminus and lysine residues.

-

Peptide and Protein Identification: Peptides and their corresponding proteins are identified with a controlled false discovery rate (FDR), typically at 1%.

-

Quantification: The abundance of each peptide is determined by calculating the area under the curve for the extracted ion chromatograms of the light and heavy isotopic pairs.

-

Normalization: The data is normalized to account for any variations in sample loading.

-

Protein Ratio Calculation: The ratios of the heavy to light peptides are used to calculate the relative abundance of the corresponding proteins. Statistical tests are applied to determine the significance of the observed changes.

Application Example: EGFR Signaling Pathway

Quantitative proteomics is frequently used to study changes in protein abundance and post-translational modifications in signaling pathways upon stimulation or inhibition. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell proliferation and differentiation, is a common subject of such studies.

Upon binding of EGF, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like GRB2 and SHC1. This initiates downstream signaling cascades, including the RAS-MAPK pathway, leading to the activation of transcription factors and changes in gene expression.

Caption: A simplified diagram of the EGFR-MAPK signaling pathway.

Acetamide-¹³C₂ labeling can be used to quantify the changes in the abundance of these pathway components in response to EGF stimulation, providing insights into the dynamics of the signaling cascade. For instance, an increase in the phosphorylation of EGFR and the recruitment of GRB2 and SHC1 would be expected upon EGF treatment, leading to the activation of downstream kinases like MAPK1 and MAPK3.

References

Application Notes and Protocols for Acetamide-13C2 Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By introducing isotopically labeled substrates, researchers can trace the path of atoms through metabolic pathways, providing a quantitative understanding of cellular metabolism.[][2][3] This application note provides a detailed, step-by-step guide for performing metabolic flux analysis using Acetamide-13C2 as a tracer.

Acetamide, upon entering the cell, is metabolized to acetate, which is subsequently converted to acetyl-CoA.[4][5] Acetyl-CoA is a central metabolic intermediate, serving as the primary substrate for the tricarboxylic acid (TCA) cycle and as a fundamental building block for fatty acid and cholesterol biosynthesis. Therefore, this compound can be effectively utilized to probe the fluxes through these critical pathways. This guide is intended for researchers in academia and the pharmaceutical industry engaged in drug discovery and development, providing a robust methodology to investigate the metabolic effects of novel therapeutics.

Principle of this compound Metabolic Flux Analysis

The core principle of this technique lies in the enzymatic conversion of this compound to [1,2-13C2]acetate within the cell. This labeled acetate is then activated to [1,2-13C2]acetyl-CoA. The 13C-labeled acetyl-CoA enters various metabolic pathways, primarily the TCA cycle, leading to the incorporation of the 13C label into downstream metabolites. By measuring the mass isotopomer distribution (MID) of these metabolites using mass spectrometry, the relative and absolute fluxes through the associated pathways can be determined.

Experimental Workflow

The experimental workflow for this compound metabolic flux analysis can be divided into several key stages: cell culture and labeling, sample quenching and extraction, and analytical measurement and data analysis. A schematic of this workflow is provided below.

Signaling Pathways and Metabolic Network

Upon cellular uptake and conversion to [1,2-13C2]acetyl-CoA, this compound will label key metabolites in central carbon metabolism. The primary pathway traced is the Tricarboxylic Acid (TCA) cycle. The diagram below illustrates the entry of the 13C label from this compound into the TCA cycle and subsequent labeling of key intermediates.

Experimental Protocols

I. Cell Culture and Labeling

Materials:

-

Cells of interest (e.g., cancer cell line, primary cells)

-

Standard cell culture medium

-

Labeling medium: Standard medium without unlabeled acetate, supplemented with this compound (final concentration typically 1-5 mM)

-

Cell culture plates or flasks

-

Phosphate-buffered saline (PBS)

Protocol:

-

Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

-

Standard Culture: Culture cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency (typically 60-70%).

-

Medium Exchange: Aspirate the standard culture medium and wash the cells once with sterile PBS.

-

Labeling: Add the pre-warmed this compound labeling medium to the cells.

-

Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady state. This time can vary depending on the cell type and proliferation rate but is often in the range of 6-24 hours.[6] It is recommended to perform a time-course experiment to determine the optimal labeling time for your specific cell line.

II. Metabolite Quenching and Extraction

Materials:

-

Cold (-80°C) 80% methanol

-

Cold (-20°C) PBS

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge

Protocol:

-

Quenching: Place the cell culture plate on ice. Quickly aspirate the labeling medium.

-

Washing: Immediately wash the cells with ice-cold PBS to remove any remaining extracellular labeled substrate.

-

Metabolism Arrest: Add ice-cold 80% methanol to the plate and place it at -80°C for at least 15 minutes to quench all enzymatic activity.[7][8]

-

Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Extraction: Vortex the cell lysate thoroughly and centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris and proteins.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube. The sample is now ready for analysis or can be stored at -80°C.

III. LC-MS/MS Analysis

Materials:

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

-

Appropriate LC column for polar metabolite separation (e.g., HILIC or reversed-phase with ion-pairing agent)

-

Mobile phases (e.g., acetonitrile, water, with additives like formic acid or ammonium acetate)

Protocol:

-

Sample Preparation: The extracted metabolite samples are typically dried down under a stream of nitrogen or using a vacuum concentrator and then reconstituted in a solvent compatible with the LC-MS method.[9][10]

-

LC Separation: Inject the reconstituted sample onto the LC system for chromatographic separation of the metabolites.

-